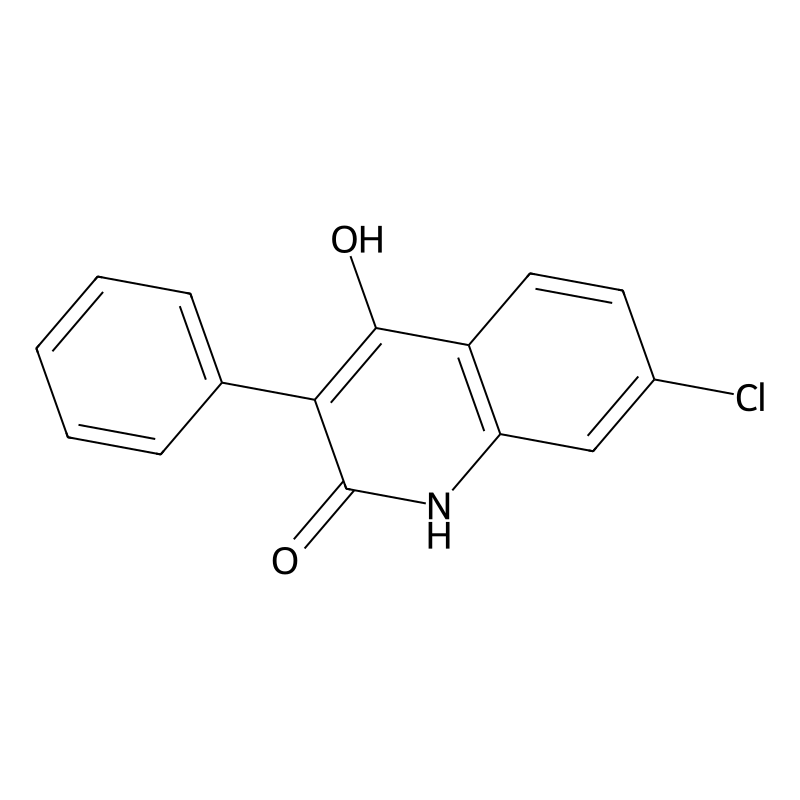

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Procurement Overview: 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one as a Core NMDA Receptor Scaffold

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one (CAS 28563-19-1), frequently identified in pharmacological literature as CGP-58411, is a highly characterized quinolin-2(1H)-one derivative. It functions both as a potent, non-discriminating antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and as a versatile synthetic precursor. For procurement and material selection, its value lies in its established baseline metrics in recombinant human NMDA receptor assays and its reactive 4-hydroxy handle, which enables the synthesis of diverse 4-O-substituted libraries, including advanced neuroactive modulators [1]. Procuring high-purity lots of this specific scaffold ensures reproducibility in both electrophysiological control assays and downstream medicinal chemistry workflows [2].

Substituting this specific 7-chloro-3-phenyl-quinolinone core with other classic glycine-site antagonists, such as 5,7-dichlorokynurenic acid (5,7-DCKA) or L-689,560, fundamentally alters assay behavior and synthetic trajectories. For instance, L-689,560 exhibits a 5-fold binding preference for hNMDAR1A/2A over 1A/2B subtypes, making it unsuitable for assays requiring pan-subtype blockade [1]. Conversely, while 5,7-DCKA is also non-discriminating across subtypes, it lacks the specific quinolinone structural topology required to synthesize 4-alkoxy-3-phenylquinolin-2(1H)-one libraries. Utilizing crude mixtures or generic kynurenic acid analogs compromises the precise structure-activity relationship (SAR) baselines established specifically for the 3-phenylquinolin-2(1H)-one scaffold.

Pan-Subtype NMDA Receptor Blockade for Assay Standardization

In recombinant human NMDA receptors expressed in Xenopus oocytes, 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one (CGP-58411) demonstrates equivalent antagonism across receptor subtypes, unlike selective antagonists. While the comparator L-689,560 displays a 5-fold greater potency at hNMDAR1A/2A compared to hNMDAR1A/2B, this compound does not discriminate between these subtypes, providing a consistent baseline blockade regardless of the 2A/2B subunit ratio [1].

| Evidence Dimension | Subtype Selectivity (hNMDAR1A/2A vs 1A/2B) |

| Target Compound Data | Ratio ~1:1 (Non-discriminating) |

| Comparator Or Baseline | L-689,560 (5-fold preference for 2A) |

| Quantified Difference | 5-fold difference in subtype selectivity profile |

| Conditions | Voltage-clamped Xenopus oocytes expressing recombinant human NMDA receptors |

Ensures reliable, uniform receptor blockade in heterogeneous tissue preparations or pan-NMDA control assays where subtype bias would skew results.

Regioselective 4-O-Alkylation for Modulator Synthesis

The 4-hydroxy position of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one serves as a highly reactive nucleophilic handle for synthesizing advanced NMDA/AMPA receptor modulators. Compared to simpler unsubstituted 2-quinolones that often undergo mixed N-/O-alkylation, the steric and electronic profile of this specific 3-phenyl-substituted scaffold drives efficient 4-O-alkylation, yielding products such as 7-chloro-4-(N,N-dimethylaminocarbonyl)methoxy-3-phenyl-1H-quinolin-2-one under standard basic conditions [1].

| Evidence Dimension | Precursor Reactivity for Ether Linkages |

| Target Compound Data | Directed O-alkylation at the 4-position |

| Comparator Or Baseline | Unsubstituted 2-quinolones (prone to mixed N/O alkylation) |

| Quantified Difference | High regioselectivity for 4-O-substituted products |

| Conditions | Basic alkylation conditions (e.g., NaHCO3, NaI) |

Provides synthetic chemists with a reliable, regioselective building block for expanding proprietary libraries of neuroactive compounds without complex separation steps.

Optimal Low-Molecular-Weight Parent Scaffold for SAR

As a parent scaffold, 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one (MW 271.7 Da) provides a strictly defined baseline for structure-activity relationship (SAR) studies. Compared to more complex downstream derivatives like L-701,324 (MW >360 Da), procuring this lower-molecular-weight parent compound allows medicinal chemists to systematically append functional groups at the 4-position while remaining well within Lipinski's Rule of 5 limits for CNS penetration [1].

| Evidence Dimension | Molecular Weight / Lipophilic Baseline |

| Target Compound Data | MW 271.7 Da (3-phenyl core) |

| Comparator Or Baseline | L-701,324 (MW >360 Da, 3-phenoxyphenyl core) |

| Quantified Difference | ~90 Da reduction in baseline molecular weight |

| Conditions | In silico / physicochemical profiling for CNS drug design |

Allows medicinal chemists maximum flexibility to append functional groups while maintaining favorable physicochemical properties for blood-brain barrier penetration.

Baseline Control in Pan-NMDA Electrophysiology Assays

Due to its proven inability to discriminate between hNMDAR1A/2A and hNMDAR1A/2B subtypes, this compound is the right choice for establishing a uniform baseline blockade of the glycine site in heterogeneous tissue samples or recombinant expression systems[1].

Synthesis of 4-O-Substituted Quinolinone Libraries

The compound is highly suited as a primary starting material for medicinal chemistry programs targeting the NMDA or AMPA receptors. Its reactive 4-hydroxy group allows for clean, regioselective etherification to generate libraries of 4-alkoxy-3-phenylquinolin-2(1H)-ones [2].

Pharmacophore Mapping for Glycine-Site Antagonism

As a low-molecular-weight parent scaffold, it serves as an essential reference material for mapping the steric and electronic requirements of the NMDA glycine binding pocket, allowing researchers to accurately benchmark the effects of subsequent structural modifications [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Other CAS

Dates

Explore Compound Types